N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline
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Overview
Description
N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzo[d]oxazole ring substituted with a dimethylamino group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles . The reaction is catalyzed by a quaternary ammonium hydroxide ion exchange resin, which can be removed by simple filtration, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of ionic liquids as solvents, which allows for the preparation of 4,5-disubstituted oxazoles in high yields . The recovered ionic liquids can be reused as solvents for multiple runs without significant loss of yields .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve the use of halides and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . This compound may also interact with tubulin beta chains and glutamate-gated channels, although these are not the main targets .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzo[d]oxazol-2-amine: Known for its anthelmintic activity and low cytotoxicity.
Benzo[d]thiazole-2-thiol: Used as a quorum sensing inhibitor in Gram-negative bacteria.
Uniqueness
N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C16H16N2O/c1-11-4-9-15-14(10-11)17-16(19-15)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3 |
InChI Key |
GWQQMDXJIKVKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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